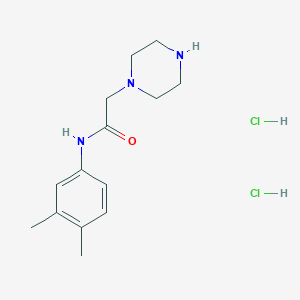
(2-异丙基嘧啶-4-基)甲胺二盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Isopropylpyrimidin-4-yl)methanamine dihydrochloride is a chemical compound with the molecular formula C8H14Cl2N2. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to benzene and pyridine, but with two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is used in various scientific research applications, including chemistry, biology, medicine, and industry.
科学研究应用
(2-Isopropylpyrimidin-4-yl)methanamine dihydrochloride is used in several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound is used in biochemical studies to understand the role of pyrimidines in biological systems.
Medicine: It is investigated for potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is utilized in the production of various industrial chemicals and materials.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2-Isopropylpyrimidin-4-yl)methanamine dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with isopropylpyrimidin-4-ylmethanamine as the starting material.
Reaction Conditions: The compound is treated with hydrochloric acid to form the dihydrochloride salt. The reaction is usually carried out in an aqueous solution, and the product is isolated by crystallization.
Industrial Production Methods: In an industrial setting, the production of (2-Isopropylpyrimidin-4-yl)methanamine dihydrochloride involves large-scale reactions with stringent control of reaction conditions to ensure purity and yield. The process may include the use of continuous flow reactors and automated systems for efficient production.
化学反应分析
Types of Reactions: (2-Isopropylpyrimidin-4-yl)methanamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.
Substitution: Substitution reactions can occur at different positions on the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Oxidation can lead to the formation of pyrimidinone derivatives.
Reduction Products: Reduction can yield amines or other reduced derivatives.
Substitution Products: Substitution reactions can produce a variety of substituted pyrimidines.
作用机制
The mechanism by which (2-Isopropylpyrimidin-4-yl)methanamine dihydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound may act as an inhibitor or activator of specific enzymes or receptors, leading to biological effects. The exact mechanism depends on the specific application and context in which the compound is used.
相似化合物的比较
(2-Isopropylpyrimidin-4-yl)methanamine dihydrochloride is compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Dimethylaminomethane dihydrochloride, Diaminomethane dihydrochloride, and Methylenediamine dihydrochloride.
Uniqueness: The presence of the isopropyl group on the pyrimidine ring distinguishes (2-Isopropylpyrimidin-4-yl)methanamine dihydrochloride from other similar compounds, potentially affecting its reactivity and biological activity.
属性
CAS 编号 |
1332528-73-0 |
|---|---|
分子式 |
C8H14ClN3 |
分子量 |
187.67 g/mol |
IUPAC 名称 |
(2-propan-2-ylpyrimidin-4-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C8H13N3.ClH/c1-6(2)8-10-4-3-7(5-9)11-8;/h3-4,6H,5,9H2,1-2H3;1H |
InChI 键 |
SBMCZVDDENARSO-UHFFFAOYSA-N |
SMILES |
CC(C)C1=NC=CC(=N1)CN.Cl.Cl |
规范 SMILES |
CC(C)C1=NC=CC(=N1)CN.Cl |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


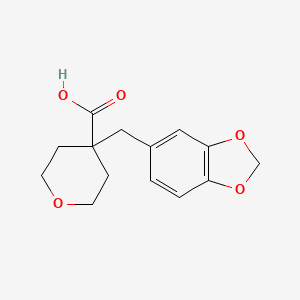
![tert-Butyl [1-(2-chloro-5-fluoropyrimidin-4-yl)piperidin-4-yl]carbamate](/img/structure/B1396352.png)
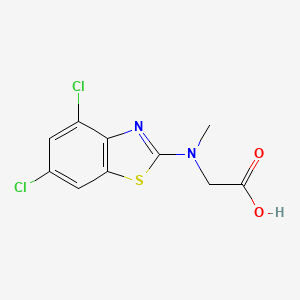
![2-({4-Allyl-5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetohydrazide](/img/structure/B1396355.png)
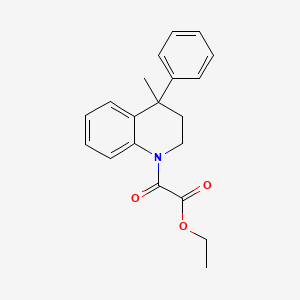
![1-{7-[(E)-2-(dimethylamino)vinyl]-2-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone](/img/structure/B1396357.png)
![4-[(E)-2-(dimethylamino)vinyl]-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile](/img/structure/B1396358.png)
![[3-(Trifluoromethyl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B1396359.png)
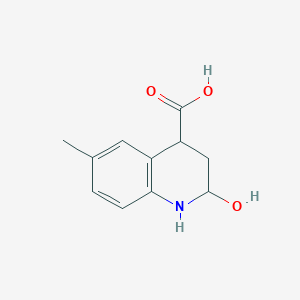
![Ethyl [2-(cyanoamino)-4-hydroxypyrimidin-5-yl]acetate](/img/structure/B1396361.png)

![2-[(4-(2,4-dichlorophenyl)-5-{[(2-methoxyphenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B1396366.png)
![2-[(4-hydroxybenzyl)amino]-N,N-dimethylethanesulfonamide oxalate](/img/structure/B1396370.png)
